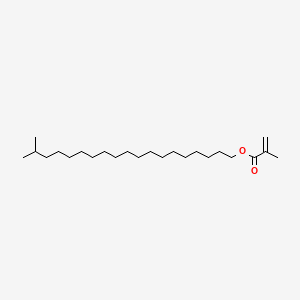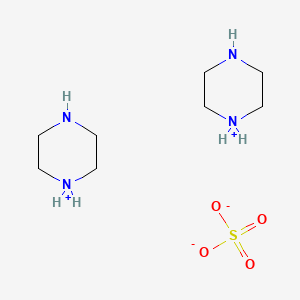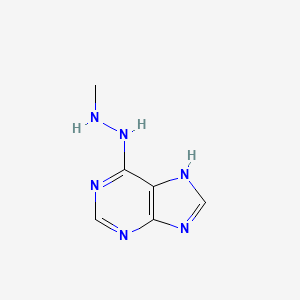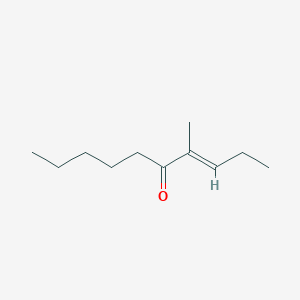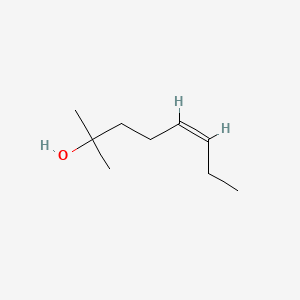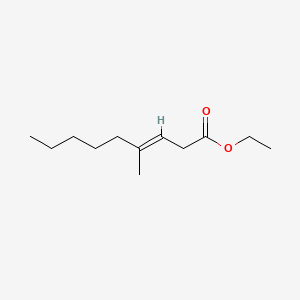
Ethyl 4-methylnon-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methylnon-3-enoate: is an organic compound with the molecular formula C12H22O2 . It is an ester derived from 4-methylnon-3-enoic acid and ethanol. Esters like this compound are known for their pleasant aromas and are often used in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-methylnon-3-enoate can be synthesized through the esterification of 4-methylnon-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and make it more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Ethyl 4-methylnon-3-enoate can undergo hydrolysis in the presence of an acid or base to yield 4-methylnon-3-enoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: 4-methylnon-3-enoic acid and ethanol.
Reduction: 4-methylnon-3-enol.
Oxidation: 4-methylnon-3-enoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methylnon-3-enoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of ethyl 4-methylnon-3-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as its role in enzymatic reactions or its interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: Another ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings and perfumes.
Ethyl butanoate: Also used in the fragrance industry for its pineapple-like scent.
Uniqueness: Ethyl 4-methylnon-3-enoate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain and the presence of a double bond make it different from simpler esters like ethyl acetate and methyl butyrate, providing it with unique applications in various fields.
Eigenschaften
CAS-Nummer |
85554-63-8 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
ethyl (E)-4-methylnon-3-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-11(3)9-10-12(13)14-5-2/h9H,4-8,10H2,1-3H3/b11-9+ |
InChI-Schlüssel |
JVXWGOFHIHVYPP-PKNBQFBNSA-N |
Isomerische SMILES |
CCCCC/C(=C/CC(=O)OCC)/C |
Kanonische SMILES |
CCCCCC(=CCC(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



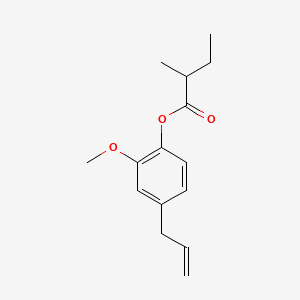

![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)

